4-bromo-1-cyclohexyl-1H-imidazole
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Overview
Description
4-bromo-1-cyclohexyl-1H-imidazole is a heterocyclic compound that features a bromine atom at the 4-position and a cyclohexyl group at the 1-position of the imidazole ring. Imidazoles are a class of compounds known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclohexyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with a brominated imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-cyclohexyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for these reactions.
Cyclization Reactions: Catalysts like palladium or nickel complexes are often employed to facilitate cyclization
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-bromo-1-cyclohexyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclohexyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-cyclohexyl-2-methoxy-1H-imidazole
- 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole
Uniqueness
4-bromo-1-cyclohexyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
4-Bromo-1-cyclohexyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12BrN2
- Molecular Weight : 239.12 g/mol
The presence of the bromine atom and the cyclohexyl group contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, research has shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be further explored for its potential as an antimicrobial drug.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.
Case Study: Inhibition of TNF-alpha Production
A study conducted on RAW264.7 macrophages showed that treatment with this compound at concentrations of 10 µM significantly reduced TNF-alpha levels by approximately 50% compared to untreated controls.
The biological activity of this compound is believed to involve multiple mechanisms:
- Halogen Bonding : The bromine atom in the compound can form halogen bonds with biological macromolecules, enhancing its interaction with target proteins.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
Toxicological Profile
While exploring its biological activities, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity assessments indicate low cytotoxicity in human cell lines at therapeutic concentrations, but further studies are necessary to evaluate its safety profile comprehensively.
Table 2: Cytotoxicity Assessment
Cell Line | IC50 (µM) |
---|---|
HeLa | >100 |
HepG2 | >100 |
MCF-7 | >100 |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Development of Derivatives : Modifying the structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety.
- Mechanistic Studies : Investigating detailed pathways through which the compound exerts its effects.
Properties
CAS No. |
1353856-51-5 |
---|---|
Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
4-bromo-1-cyclohexylimidazole |
InChI |
InChI=1S/C9H13BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI Key |
JTHAXXMZLSRFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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